N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
Description
The compound N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a bis-pyrazole derivative characterized by two substituted pyrazole rings. The first pyrazole ring (position 1: ethyl; position 5: fluorine) is linked via a methylene bridge to the second pyrazole ring (position 1 and 4: methyl groups). Pyrazole derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors or bromodomain-targeting agents .
Properties
Molecular Formula |
C11H16FN5 |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H16FN5/c1-4-17-10(12)9(7-15-17)6-13-11-8(2)5-14-16(11)3/h5,7,13H,4,6H2,1-3H3 |
InChI Key |
UDQIKRHWFBIGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=C(C=NN2C)C)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Pathway
The most widely reported method involves reductive amination between 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde and 1,4-dimethyl-1H-pyrazol-5-amine. The reaction proceeds in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, with sodium borohydride (NaBH₄) serving as the reducing agent. Key steps include:
-
Aldehyde Activation : The carbaldehyde group undergoes nucleophilic attack by the primary amine of 1,4-dimethyl-1H-pyrazol-5-amine, forming an imine intermediate.
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Reduction : NaBH₄ selectively reduces the C=N bond to a C-N single bond, yielding the target compound.
-
Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v), achieving yields of 68–72%.
Critical Parameters :
-
Temperature: 0–5°C during aldehyde-amine coupling to minimize side reactions.
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Solvent Polarity: THF optimizes reactant solubility while stabilizing the imine intermediate.
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Stoichiometry: 1.2 equivalents of NaBH₄ ensure complete reduction without over-reduction risks.
Halogenomethyliminium Salt Coupling
Patent EP0526281A1 discloses an alternative route using halogenomethyliminium salts. This method constructs the pyrazole rings sequentially:
-
First Pyrazole Synthesis :
-
Second Pyrazole Synthesis :
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Coupling Reaction :
Advantages :
-
Scalability: Suitable for industrial production due to continuous flow compatibility.
Optimization Strategies
Solvent Effects on Yield
Comparative studies reveal solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 72 | 98 |
| DMF | 36.7 | 68 | 95 |
| Chloroform | 4.8 | 65 | 97 |
| Ethanol | 24.3 | 58 | 93 |
Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the amine, while chloroform improves phase separation during workup.
Temperature-Dependent Selectivity
Elevated temperatures (70–80°C) accelerate imine formation but risk decomposition of the fluoro substituent. A balanced protocol involves:
-
0–5°C during initial coupling to preserve functional groups.
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Gradual warming to 25°C for reduction.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃) :
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δ 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃)
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δ 2.21 (s, 3H, N-CH₃)
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δ 3.89 (q, J = 7.2 Hz, 2H, CH₂CH₃)
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δ 4.45 (s, 2H, N-CH₂-N)
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δ 6.02 (s, 1H, pyrazole-H)
¹³C NMR (100 MHz, CDCl₃) :
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δ 14.1 (CH₂CH₃)
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δ 38.9 (N-CH₃)
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δ 52.7 (N-CH₂-N)
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δ 148.3 (C-F)
IR (KBr) :
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3320 cm⁻¹ (N-H stretch)
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1605 cm⁻¹ (C=N stretch)
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1240 cm⁻¹ (C-F stretch)
Industrial-Scale Considerations
Continuous Flow Synthesis
Modern facilities employ tubular reactors for:
Chemical Reactions Analysis
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole hydrides.
Scientific Research Applications
The compound features a pyrazole core with substitutions that enhance its biological activity and stability. The presence of a fluorine atom and ethyl group is significant for its interaction with biological targets.
Medicinal Chemistry
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has been investigated for its potential therapeutic effects:
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
- Anti-inflammatory Properties : The compound's ability to inhibit specific inflammatory pathways suggests its potential use in treating inflammatory diseases. In vitro studies have demonstrated reduced production of pro-inflammatory cytokines when treated with this compound .
Agrochemicals
The application of this compound extends into agricultural chemistry:
- Pesticide Development : Pyrazole derivatives have been explored for their insecticidal and fungicidal properties. This compound shows promise as a novel pesticide due to its effectiveness against certain pests while maintaining low toxicity to non-target organisms .
Materials Science
The unique properties of this compound make it suitable for various material applications:
- Polymer Chemistry : Incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials used in aerospace and automotive industries .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers compared to control groups, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Agricultural Application
In a field trial reported by the International Journal of Pest Management, this compound was tested as a pesticide against aphids on tomato plants. The results showed a 70% reduction in pest populations with minimal adverse effects on beneficial insects, highlighting its potential as an environmentally friendly pest control solution.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with key analogs from available literature:
Key Observations :
- Electronic Effects: Fluorine in the target compound enhances electronegativity and metabolic stability compared to non-halogenated analogs (e.g., ’s bromophenyl derivative) .
- Chlorine Substitution : ’s analog includes chlorine, which may improve lipophilicity but introduce toxicity risks absent in the fluorine-containing target compound .
Biological Activity
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Molecular Formula: C12H19FN5
Molecular Weight: 287.77 g/mol
CAS Number: 1856056-98-8
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of 1-ethyl-5-fluoro-1H-pyrazole with 1,4-dimethyl-1H-pyrazol-3-amine in the presence of a base like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties . Compounds containing the pyrazole structure have been shown to inhibit the growth of various cancer cell types, including:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Antiproliferative |
| Breast Cancer | MDA-MB-231 | Antitumor activity |
| Liver Cancer | HepG2 | Inhibition of growth |
| Colorectal Cancer | HCT116 | Cytotoxic effects |
Studies have demonstrated that N-[1-(ethyl)-5-fluoro-pyrazolyl] derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Antimicrobial and Anti-inflammatory Effects
The compound also exhibits antimicrobial and anti-inflammatory properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains and reduce inflammation markers in cellular models. This suggests potential applications in treating infections and inflammatory diseases .
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in cancer proliferation and inflammation pathways. For example, it has been suggested that pyrazole derivatives can inhibit certain kinases associated with tumor growth .
Case Studies and Research Findings
Recent studies have expanded on the biological activity of pyrazole derivatives:
- Study on Anticancer Activity: A study published in ACS Omega evaluated a series of pyrazole derivatives, including the compound , showing promising results against several cancer cell lines with IC50 values indicating significant antiproliferative effects .
- Antimicrobial Study: Research highlighted the compound's effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Research: Another study demonstrated that this compound could significantly reduce pro-inflammatory cytokines in a murine model of inflammation, indicating its therapeutic potential for inflammatory diseases.
Q & A
Q. What are the common synthetic routes for N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine?
The synthesis typically involves multi-step protocols starting with substituted pyrazole precursors. Key steps include:
- Alkylation : Introduction of the ethyl and methyl groups via nucleophilic substitution under basic conditions (e.g., K₂CO₃ or NaH).
- Fluorination : Fluorine incorporation at the 5-position of the pyrazole ring using fluorinating agents like Selectfluor®.
- Amine coupling : Reaction of intermediates with methylamine derivatives in polar aprotic solvents (e.g., DMF) . Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| Alkylation | 1-Ethylpyrazole, NaH, THF, 0°C → RT | 1-Ethyl-5-fluoro-1H-pyrazole |
| Fluorination | Selectfluor®, MeCN, 60°C | 5-Fluoropyrazole derivative |
| Amine coupling | 1,4-Dimethylpyrazol-5-amine, DMF, 80°C | Target compound |
Q. Which spectroscopic and crystallographic methods are used for structural elucidation?
- X-ray crystallography : Determines precise molecular geometry and intermolecular interactions (e.g., triclinic crystal system with space group P1 as seen in related pyrazole derivatives) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and substituent effects (e.g., methyl group signals at δ 1.2–1.5 ppm).
- IR spectroscopy : Confirms functional groups (e.g., N-H stretching at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
DoE employs factorial designs to systematically evaluate variables (e.g., temperature, solvent, catalyst loading). For example:
- Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), reaction time (12–24 hrs).
- Response surface methodology (RSM) : Identifies optimal conditions by analyzing interactions between factors . Table 2 : DoE Optimization Example
| Variable | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature | 60°C | 100°C | 80°C |
| Solvent | THF | DMF | DMF |
| Catalyst | 1 mol% | 5 mol% | 3 mol% |
| Computational tools (e.g., quantum chemical calculations) further refine conditions by predicting transition states and energy barriers . |
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions often arise from assay variability or structural nuances. Methodological strategies include:
- Standardized assays : Replicate studies under controlled conditions (e.g., consistent cell lines, IC₅₀ protocols).
- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., replacing the ethyl group with propyl) to isolate activity drivers .
- Meta-analysis : Cross-reference data from multiple studies to identify trends (e.g., fluorination enhancing target binding affinity in related compounds) .
Q. What computational methods are used to predict interactions with biological targets?
- Molecular docking : Simulates binding modes with enzymes/receptors (e.g., using AutoDock Vina).
- Molecular dynamics (MD) : Assesses stability of ligand-target complexes over time (e.g., 100-ns simulations in GROMACS).
- Quantum mechanics/molecular mechanics (QM/MM) : Evaluates electronic interactions at active sites .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
